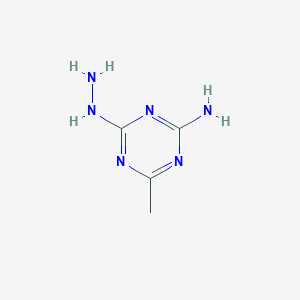

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPMVMXSQLPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381926 | |

| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27419-09-6 | |

| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation Method

| Step | Reaction Description | Reagents and Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Hydrazinolysis of ethyl acetate to form acethydrazide | Ethyl acetate + Hydrazine Hydrate (80%) under reflux heating | Acethydrazide (Compound 2) | Yield ~98%; Ethyl acetate consumed at 1.0–1.5 molar equivalents; reflux temperature maintained for 8 hours; moisture removed by azeotropic distillation with ethanol to improve purity |

| 2 | Cyclization of acethydrazide with triphosgene to form 4-acetamido-6-methyl-3-oxo-1,2,4-triazine | Acethydrazide + Triphosgene (99.5%) under heating | Cyclized triazine intermediate (Compound 3) | Triphosgene replaces phosgene, reducing equipment requirements and toxicity; reaction conditions optimized for cost-efficiency |

| 3 | Alkylation of cyclized intermediate with monochloroacetone | Compound 3 + Monochloroacetone + base (prepared in-house) | Alkylated intermediate (Compound 4) | Base is inexpensive and easily handled; post-reaction treatment is simplified |

| 4 | Ring-opening and ring-expansion with hydrazine hydrate to yield final product | Compound 4 + Hydrazine Hydrate (80%) | 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine (Compound 5) | One-step temperature and post-treatment optimization leads to high yield and minimal byproducts; suitable for scale-up |

Detailed Reaction Conditions and Advantages

Hydrazinolysis (Step 1):

Ethyl acetate reacts with hydrazine hydrate in a refluxing system for approximately 8 hours. The reaction is conducted in a 10 L reactor with stirring to ensure homogeneity. Post-reaction, vacuum concentration yields a colorless, transparent liquid acethydrazide with a high yield of 98%. The removal of residual water and ethyl acetate by azeotropic distillation with ethanol is critical to prevent impurities and improve reaction efficiency.Cyclization (Step 2):

The use of triphosgene as a safer alternative to phosgene is a key innovation, reducing the need for specialized phosgene handling equipment and lowering production costs. Heating the acethydrazide with triphosgene induces ring closure, forming a 1,2,4-triazine ring system with an acetamido substituent.Alkylation (Step 3):

The alkylation with monochloroacetone is facilitated by a base prepared in-house from inexpensive raw materials, simplifying the supply chain and reducing costs. The reaction proceeds smoothly, and the work-up is straightforward, contributing to the overall efficiency.Ring-opening and expansion (Step 4):

The final step involves treating the alkylated intermediate with hydrazine hydrate, which opens and expands the ring to form the target this compound. Optimization of reaction temperature and post-treatment in a single step enhances yield and minimizes byproduct formation, making the process amenable to large-scale manufacturing.

Summary of Key Advantages

| Aspect | Description |

|---|---|

| Reagent Safety | Replacement of phosgene with triphosgene significantly reduces toxicity and equipment demands. |

| Cost Efficiency | Use of inexpensive raw materials (ethyl acetate, hydrazine hydrate) and in-house base preparation lowers production costs. |

| Yield and Purity | Optimized reaction conditions yield high purity product with minimal byproducts. |

| Scalability | Method is suitable for industrial scale due to simple handling and safe reagents. |

| Environmental Impact | Reduced use of highly toxic reagents and solvents improves environmental profile. |

Research Findings and Industrial Relevance

- The described synthetic route was detailed in patent CN102532046A (2011), emphasizing industrial applicability and cost-effectiveness.

- The method addresses prior art deficiencies such as solvent toxicity, reagent hazards, and difficult industrialization, offering a practical solution for manufacturing this compound.

- The process avoids the use of highly toxic phosgene by substituting triphosgene, a safer solid reagent, facilitating safer handling and lower environmental risk.

- One-step optimization in the final ring-expansion step improves yield and reduces byproduct formation, critical for pharmaceutical-grade compound production.

Chemical Reactions Analysis

Synthetic Routes and Precursors

The compound is typically synthesized via sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

-

Initial Substitution : Reaction with methylamine at 0–5°C yields 2-methylamino-4,6-dichloro-1,3,5-triazine .

-

Hydrazine Introduction : Hydrazine hydrate replaces chloride at position 4 under reflux in ethanol, forming 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Methylamine, 0°C, 2h | 85% | |

| 2 | Hydrazine hydrate, ethanol, reflux, 4h | 78% |

Reactivity of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) moiety undergoes condensation reactions with carbonyl compounds:

Condensation with Aldehydes

Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) forms hydrazone-linked triazines. For example:

-

Product : 4-(Benzylidenehydrazinyl)-6-methyl-1,3,5-triazin-2-amine

Representative Data

| Aldehyde Substituent | Reaction Time (h) | Yield | Reference |

|---|---|---|---|

| -H (Benzaldehyde) | 4 | 92% | |

| -NO₂ | 6 | 88% | |

| -OCH₃ | 5 | 85% |

Cyclization Reactions

Hydrazinyl groups participate in tetrazole formation with nitriles under acidic conditions, though this is less common in triazine systems .

Triazine Core Reactivity

The electron-deficient triazine ring enables:

Nucleophilic Aromatic Substitution

-

Chlorine Retention : If a chloride remains (e.g., at position 2), it reacts with amines/alcohols at elevated temperatures .

-

Example : Reaction with 2-phenylethanol at 75°C yields 2-(phenethyloxy)-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine (63% conversion) .

Stability Under Thermal Stress

-

Decomposition Pathway : At >200°C, hydrazo-linked triazines release nitrogen gas (0.5–0.6 moles N₂ per mole compound) via radical mechanisms .

Functionalization for Biological Activity

Derivatives of this compound show antimicrobial and enzyme inhibitory potential:

-

Antimicrobial Activity : Bis-hydrazone analogs exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

DAAO Inhibition : Structural analogs (e.g., 6-hydroxy-triazinediones) inhibit d-amino acid oxidase with IC₅₀ values <100 nM .

Structural Characterization

Key spectral data for validation:

Scientific Research Applications

Chemistry

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is utilized as:

- A building block for synthesizing more complex heterocyclic compounds.

- A reagent in various organic transformations due to its reactive functional groups.

Biological Activities

Research indicates potential biological activities:

- Antimicrobial properties : The compound has shown effectiveness against various bacterial strains .

- Antiviral and anticancer activities : Ongoing studies are investigating its efficacy against viral infections and cancer cell lines .

Medicinal Applications

Current research focuses on:

- Its role as a therapeutic agent for diseases such as cancer and infectious diseases.

- Mechanisms of action involving interaction with enzymes and modulation of cellular pathways related to proliferation and apoptosis .

Industrial Uses

The compound finds applications in:

- The development of new materials like polymers and dyes due to its unique chemical properties.

Antimicrobial Activity

A study evaluated various derivatives of hydrazinyl-triazines for antimicrobial activity. The derivatives exhibited significant inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests potential for developing new antimicrobial agents based on this scaffold .

Neuroprotective Effects

In another study focusing on neurodegenerative diseases, derivatives containing 4-hydrazinyl groups were tested for their ability to inhibit enzymes like BACE1 and GSK-3β. Compounds showed promising results with IC50 values indicating effective inhibition, suggesting their potential application in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine, along with their pharmacological profiles and research findings:

Key Structural and Functional Insights:

Role of Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound may enhance metal chelation or covalent binding to biological targets, differentiating it from amino-substituted analogs like 6-methyl-1,3,5-triazine-2,4-diamine. This could expand its utility in targeting redox-sensitive pathways or metalloenzymes . In contrast, methoxy or morpholino substituents (e.g., in and ) prioritize metabolic stability and lipophilicity, favoring CNS penetration or prolonged half-lives .

Pharmacological Specificity: Anticancer Activity: Compounds with aryl or heteroaryl substituents (e.g., 9{6,17}) exhibit antileukemic effects, whereas morpholino/piperazinyl derivatives (e.g., Compound 2) target neurotransmitter receptors . CNS Applications: Phenoxyalkyltriazine derivatives (Compounds 2 and 3) show procognitive effects via 5-HT6 receptor antagonism, with brain penetration influenced by substituent bulk and polarity .

Safety and ADMET Profiles: Hydrazine-containing compounds often raise toxicity concerns (e.g., hepatotoxicity), but analogs like 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine demonstrate favorable in vitro safety in non-cancerous cells . Piperazinyl derivatives (e.g., Compound 2) exhibit low drug-drug interaction (DDI) risks, critical for CNS drugs .

Biological Activity

Overview

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the class of 1,3,5-triazines. Its structure includes a hydrazinyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the triazine ring. This unique arrangement contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 2,4,6-trichloro-1,3,5-triazine.

- Substitution Reactions : Chlorine atoms are substituted with hydrazine hydrate (for the 4-position) and methylamine (for the 6-position).

- Reaction Conditions : The reactions are carried out in an aqueous sodium hydroxide solution under heating conditions to facilitate substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Antiviral Activity

The compound has also shown promising antiviral activity. It interacts with viral enzymes and inhibits their replication processes. For instance, derivatives of triazine compounds have been evaluated for their ability to inhibit viral proteases and polymerases .

Anticancer Activity

This compound has been studied for its anticancer properties across several cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound was tested against H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines.

- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range (e.g., 0.05 µM for certain synthesized derivatives), indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Nucleic Acid Interaction : It can bind to DNA or RNA structures, interfering with their function and leading to apoptosis in cancer cells .

- Cell Signaling Pathways : The compound modulates signaling pathways associated with cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 4-Amino-6-methyl-1,3,5-triazin-2-amine | Lacks hydrazinyl group | Moderate anticancer | Not specified |

| 4-Hydrazinyl-1,3,5-triazin-2-amine | Lacks methyl group | Reduced reactivity | Not specified |

| 6-Methyl-1,3,5-triazin-2-amines | Lacks both hydrazinyl and amino groups | Less versatile | Not specified |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study involving synthesized derivatives showed significant inhibition of cancer cell proliferation with IC50 values as low as 0.05 µM against specific cancer lines .

- Antimicrobial Studies : Another research effort demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine, and how can purity be optimized?

- Methodological Answer : Synthesis of triazine derivatives often involves one-pot cotrimerization of nitriles with guanidine derivatives under solvent-free conditions . For purity optimization, Ultra-Performance Liquid Chromatography (UPLC) is recommended, as demonstrated in analogous triazine syntheses achieving >90% purity . Key steps include:

- Use of tetrahydrofuran (THF) as a solvent for controlled reactivity .

- Temperature control (e.g., 0°C for thiol-substitution reactions) to minimize side products .

Table 1 : Key Physicochemical Properties (from PubChem/EPA DSSTox)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.24 g/mol | |

| IUPAC Name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| CAS RN | 57639-45-9 |

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Related triazine derivatives crystallize in triclinic systems with intermolecular N···H contacts . Complementary techniques:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for methyl (-CH₃) and hydrazinyl (-NH-NH₂) groups .

- FT-IR : Confirm hydrazinyl N-H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield or purity in triazine hydrazinyl derivatives?

- Methodological Answer : Low yield may stem from competing amine-exchange reactions, as observed in triazine hydroiodide derivatives . Mitigation strategies:

- Use protecting groups (e.g., acetyl) for hydrazinyl moieties during substitution reactions .

- Employ gradient UPLC with a C18 column to monitor reaction progress and isolate intermediates .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Triazine derivatives have shown antileukemic activity via 3D-QSAR modeling . Recommended assays:

- Cytotoxicity : MTT assay on leukemia cell lines (e.g., K562) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays for histamine H4 receptors, as seen in structurally similar triazin-2-amine derivatives .

Q. How can computational methods predict the pharmacological potential of this compound?

- Methodological Answer :

- 3D-QSAR : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., methyl/hydrazinyl groups) with bioactivity .

- Molecular Docking : Simulate binding to targets like PI3K isoforms (e.g., using AutoDock Vina) based on triazine-containing PI3K inhibitors .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies between theoretical and experimental purity values?

- Methodological Answer : Discrepancies may arise from residual solvents or unreacted intermediates. Solutions include:

Q. What strategies validate the selectivity of triazine derivatives in receptor-binding studies?

- Kinetic Studies : Measure association/dissociation rates (kₒₙ/kₒff) using surface plasmon resonance (SPR).

- Selectivity Panels : Screen against homologous receptors (e.g., H1-H4 subtypes) .

Synthetic & Analytical Best Practices

- Avoid : Commercial-scale synthesis protocols; focus on milligram-scale lab methods.

- Prioritize : Reproducibility via controlled stoichiometry (e.g., 1.16 mmol substrate in THF ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.